BAY1217389: A Deep Dive into its Mechanism of Action in Cancer Cells
BAY1217389: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). This document will delve into the molecular interactions, cellular consequences, and preclinical and clinical findings related to this investigational anti-cancer agent.
Core Mechanism: Abrogation of the Spindle Assembly Checkpoint
BAY1217389 functions as a selective, orally bioavailable inhibitor of Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][4] Mps1 kinase activity is essential for the proper functioning of the SAC.[1][5]
By selectively binding to and inhibiting Mps1, BAY1217389 effectively inactivates the SAC.[1][3] This disruption forces cancer cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes.[2][3][4][6] This "mitotic breakthrough" leads to widespread chromosomal misalignment and missegregation, resulting in aneuploidy and the formation of multinucleated cells.[2][3][4] Ultimately, this mitotic catastrophe triggers tumor cell death.[2][3][4] Mps1 is often overexpressed in various human tumors, making it an attractive target for cancer therapy.[1]
Quantitative Analysis of BAY1217389 Activity
The potency and selectivity of BAY1217389 have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Potency and Selectivity of BAY1217389
| Assay Type | Target | IC50 Value | Notes |
| Biochemical Kinase Assay | Mps1 (TTK) | 0.63 ± 0.27 nmol/L | Competitively binds to the ATP site of the Mps1 kinase.[3][4] |
| Cellular Mechanistic Assay | SAC Abrogation | Not specified | Abrogates nocodazole-induced SAC activity.[2][6] |
| Cell Proliferation Assay | Various Tumor Cell Lines | Median IC50 of 6.7 nmol/L (range 3 to >300 nmol/L) | Efficiently inhibits tumor cell proliferation in vitro.[2] |
| Kinase Selectivity Screen | PDGFRβ | <10 nmol/L | |
| Kit | 10 - 100 nmol/L | ||
| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nmol/L | Shows high selectivity for Mps1.[2] |
Table 2: In Vivo Pharmacokinetics of BAY1217389
| Species | Dose and Administration | Key Findings |
| Female NMRI mouse | 1 mg/kg (oral) | Moderate oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2] |
| Male Wistar rat | 0.5 mg/kg (oral) | High oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature.
In Vitro Mps1 Kinase Inhibition Assay (TR-FRET)
This assay assesses the direct inhibitory effect of BAY1217389 on Mps1 kinase activity.
-
Reagents: Recombinant human Mps1, biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2), ATP, and test compound (BAY1217389).
-
Procedure:
-
Pre-incubate the Mps1 kinase with various concentrations of BAY1217389 for 15 minutes.
-
Initiate the enzyme reaction by adding the peptide substrate and ATP (final concentration 10 µM).
-
The phosphorylation of the biotinylated peptide is detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
-
IC50 values are calculated from the resulting dose-response curves.[6]
-
Cell Proliferation Assay
This assay determines the effect of BAY1217389 on the growth of cancer cell lines.
-
Cell Seeding: Seed tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) into 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.
-
Compound Treatment: After 24 hours, treat the cells in quadruplicate with serial dilutions of BAY1217389.
-
Incubation: Incubate the plates for an additional 96 hours.
-
Staining: Fix the adherent cells with glutaraldehyde and stain with crystal violet.
-
Analysis: Measure the absorbance to determine cell viability.
-
IC50 Calculation: Calculate the IC50 values using a 4-parameter fit.[2][6]
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of BAY1217389 in a living organism.
-
Animal Model: Use female athymic NMRI nu/nu mice (50 days old, average body weight 20-22 g).
-
Tumor Implantation: Implant tumor cells (e.g., A2780cis) subcutaneously.
-
Treatment: Once tumors are established, treat the mice with BAY1217389 (e.g., orally, twice daily) as a monotherapy or in combination with other agents like paclitaxel.
-
Monitoring: Monitor tumor growth and animal well-being.
-
Endpoint Analysis: Analyze tumor volume and other relevant parameters to assess efficacy. For polyploidy and multinuclearity analysis, tumors can be harvested after a short treatment period.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with BAY1217389's mechanism of action.
Caption: Mechanism of Action of BAY1217389 in Cancer Cells.
Caption: Workflow for Determining Cell Proliferation Inhibition.
Clinical Development and Combination Therapies
A Phase I clinical trial (NCT02366949) has evaluated the safety and efficacy of BAY1217389 in combination with paclitaxel in patients with solid tumors.[3][7] Preclinical studies have demonstrated a synergistic effect when BAY1217389 is combined with paclitaxel.[3][4] The combination therapy has been shown to enhance efficacy in a broad range of xenograft models, including those with acquired or intrinsic paclitaxel resistance, without adding significant toxicity.[5][6][8] The rationale for this synergy lies in their complementary mechanisms of action; paclitaxel induces mitotic arrest, which is then abrogated by BAY1217389, leading to enhanced mitotic catastrophe and cell death.[4] The main dose-limiting toxicities observed in the clinical trial were hematologic.[3][7]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
